Cas no 500-11-8 (4-Nitrobenzyl fluoride)

4-Nitrobenzyl fluoride (CAS 350-46-9) is a fluorinated aromatic compound characterized by the presence of a nitro group and a benzyl fluoride moiety. This reagent is primarily utilized in organic synthesis as a building block for the introduction of the 4-nitrobenzyl group or as a precursor in nucleophilic substitution reactions. The electron-withdrawing nitro group enhances the reactivity of the benzyl fluoride, making it useful in protective group chemistry and cross-coupling applications. Its stability under standard conditions and well-defined reactivity profile make it a practical choice for researchers in medicinal chemistry and materials science. The compound is typically handled under inert conditions due to its sensitivity to moisture.
4-Nitrobenzyl fluoride structure
4-Nitrobenzyl fluoride structure
Product Name:4-Nitrobenzyl fluoride
CAS No:500-11-8
MF:C7H6FNO2
MW:155.126445293427
CID:933062
PubChem ID:10866566
Update Time:2025-05-25

4-Nitrobenzyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 4-nitrobenzylfluoride
    • 1-(fluoromethyl)-4-nitrobenzene
    • 4-Nitro-benzylfluorid
    • p-Nitro-benzylfluorid
    • DTXSID60446329
    • 4-Nitrobenzal fluoride
    • 1-(fluoro-methyl)-4-nitro-benzene
    • EN300-1662423
    • MFCD28990107
    • SCHEMBL5728423
    • p-fluoromethylnitrobenzene
    • PS-10585
    • CJFHTFLZNPFBKF-UHFFFAOYSA-N
    • 4-nitrobenzyl fluoride
    • G47502
    • AMY41393
    • AKOS037655346
    • 1-(Fluoromethyl)-4-nitrobenzene; p-(Fluoromethyl)nitrobenzene; p-Nitrobenzyl fluoride; ?-Fluoro-p-nitrotoluene
    • 500-11-8
    • 4-Nitrobenzyl fluoride
    • Inchi: 1S/C7H6FNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
    • InChI Key: CJFHTFLZNPFBKF-UHFFFAOYSA-N
    • SMILES: FCC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 155.03800
  • Monoisotopic Mass: 155.03825660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.82000
  • LogP: 2.58750

4-Nitrobenzyl fluoride Security Information

4-Nitrobenzyl fluoride Pricemore >>

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Additional information on 4-Nitrobenzyl fluoride

Recent Advances in the Application of 4-Nitrobenzyl Fluoride (CAS: 500-11-8) in Chemical Biology and Pharmaceutical Research

4-Nitrobenzyl fluoride (CAS: 500-11-8) is a fluorinated aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and development. Recent studies have explored its utility as a versatile building block for the synthesis of bioactive molecules, as well as its role in probing enzyme mechanisms and designing targeted therapeutics. This research brief highlights the latest findings and emerging trends related to this compound.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-nitrobenzyl fluoride as a key intermediate in the synthesis of novel kinase inhibitors. The researchers leveraged the electron-withdrawing properties of the nitro group to facilitate nucleophilic aromatic substitution reactions, enabling the efficient introduction of diverse pharmacophores. The resulting compounds exhibited potent inhibitory activity against several cancer-associated kinases, with IC50 values in the low nanomolar range.

In the field of chemical biology, 4-nitrobenzyl fluoride has been employed as a probe to study enzyme mechanisms. A recent Nature Chemical Biology publication (2024) described its use as an activity-based probe for cysteine proteases. The fluoride leaving group allows for covalent modification of active site residues, enabling the identification and characterization of novel protease targets. This approach has provided new insights into protease function in disease states, particularly in neurodegenerative disorders.

Pharmaceutical applications of 4-nitrobenzyl fluoride have expanded to include its use in prodrug design. A 2024 study in Molecular Pharmaceutics reported on its incorporation into hypoxia-activated prodrugs for cancer therapy. The nitro group serves as a hypoxia-sensitive trigger, while the benzyl fluoride moiety enables controlled drug release under reducing conditions characteristic of tumor microenvironments. This strategy has shown promising results in preclinical models of solid tumors.

Recent advances in synthetic methodology have also improved access to 4-nitrobenzyl fluoride derivatives. A 2023 Organic Letters publication described a mild, transition-metal-free fluorination protocol that enables late-stage introduction of the benzyl fluoride moiety. This development has significantly expanded the structural diversity of accessible analogs, facilitating structure-activity relationship studies in drug discovery programs.

From a safety and handling perspective, recent toxicological studies (2024) have provided updated guidelines for working with 4-nitrobenzyl fluoride. While it remains a valuable synthetic intermediate, these studies emphasize the importance of proper personal protective equipment and engineering controls due to its potential reactivity and toxicity. These findings have been incorporated into updated material safety data sheets from major chemical suppliers.

Looking forward, the unique properties of 4-nitrobenzyl fluoride continue to inspire innovative applications across chemical biology and pharmaceutical research. Ongoing studies are exploring its potential in targeted protein degradation, PET tracer development, and as a handle for bioorthogonal chemistry. As synthetic methods evolve and our understanding of its reactivity deepens, this compound is likely to remain an important tool in medicinal chemistry and chemical biology research.

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